Triethanolamine dioleate
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Overview
Description
Triethanolamine dioleate is a useful research compound. Its molecular formula is C42H79NO5 and its molecular weight is 678.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Industrial Uses and Cosmetic Applications
Triethanolamine is used in a variety of industrial and cosmetic applications. It serves as an ingredient in emulsifiers, thickeners, wetting agents, detergents, and alkalinizing agents in cosmetic products. It is also used as a chemical intermediate for surfactants and surface-active agents in household cleaning agents, textiles, herbicides, pharmaceutical ointments, and other products. Additionally, triethanolamine plays a role as a vulcanization accelerator in rubber manufacturing and has various other industrial applications (National Toxicology Program technical report series, 1999).
Photocatalytic Cofactor Regeneration
Triethanolamine is used in photocatalysis, particularly in the heterogeneous photoregeneration of cofactor molecules like nicotinamide adenine dinucleotide (NADH). It acts as a precursor for reducing agents and maintains alkalinity in solutions to drive reduction processes. This application is significant in photocatalysis, providing a fresh perspective on the use of triethanolamine-assisted photocatalysis (Kinastowska et al., 2019).
Interaction with Artificial Skin Sebum
In the field of dermatology and cosmetic science, triethanolamine's interaction with free fatty acids, like stearic acid, is explored for potential benefits in cleansing sebaceous follicles. This could be significant for acne prevention. Research into buffering agents like alginic acid and its interaction with triethanolamine and artificial skin sebum is ongoing to enhance the efficacy of skin care products (Musiał & Kubis, 2003).
Role in Electrorheological Properties
Research has shown that triethanolamine-modified materials, like TiO2, exhibit promising electrorheological properties. The modification with triethanolamine significantly improves the yield stress and lowers the leaking electric current density, making it a promising material for various applications (Cao, Shen, & Zhou, 2006).
Application in Microalgae Cultivation
Triethanolamine has been investigated for its novel use in microalgae cultivation, where it serves both as a CO2 delivery system and as a facilitator for microalgae biomass separation from growth media. This dual function highlights its potential in sustainable biofuel production and environmental management (Sen & Gurol, 2021).
Properties
CAS No. |
54999-00-7 |
---|---|
Molecular Formula |
C42H79NO5 |
Molecular Weight |
678.1 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(2-octadec-9-enoyloxyethyl)amino]ethyl octadec-9-enoate |
InChI |
InChI=1S/C42H79NO5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)47-39-36-43(35-38-44)37-40-48-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,44H,3-16,21-40H2,1-2H3 |
InChI Key |
LKJAFAGFOFGLLS-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCC/C=C\CCCCCCCC)CCO |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCO)CCOC(=O)CCCCCCCC=CCCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCO)CCOC(=O)CCCCCCCC=CCCCCCCCC |
54999-00-7 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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